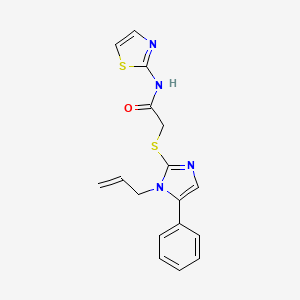

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS2/c1-2-9-21-14(13-6-4-3-5-7-13)11-19-17(21)24-12-15(22)20-16-18-8-10-23-16/h2-8,10-11H,1,9,12H2,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTFYAZALFUPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, classified as an imidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 356.5 g/mol. The structure features an imidazole ring, a thiazole moiety, and an allyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N4OS2 |

| Molecular Weight | 356.5 g/mol |

| CAS Number | 1206991-35-6 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including antimicrobial, antifungal, and anticancer properties. The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets within biological systems.

Antimicrobial and Antifungal Activity

Studies have demonstrated that imidazole derivatives possess significant antimicrobial properties. For instance, derivatives have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for some related compounds indicate potent antimicrobial effects:

| Compound | MIC (µM) |

|---|---|

| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 1.27 (bacterial) |

| Phthalimido-thiazole derivatives | <10 |

These findings suggest that modifications in the structure can enhance the activity against various pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, compounds with similar structural frameworks have displayed significant cytotoxicity against cancer cell lines such as HCT116 and others. The IC50 values for these compounds often fall below those of standard chemotherapeutics like 5-fluorouracil (5-FU):

| Compound | IC50 (µM) |

|---|---|

| Compound N9 | 5.85 |

| Compound N18 | 4.53 |

| 5-Fluorouracil (standard) | 9.99 |

Such data underscore the potential of this compound as a candidate for further development in cancer therapy.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Similar thiazole derivatives have been identified as potent inhibitors of specific enzymes like Pin1, which is involved in cancer progression.

- Interaction with Cellular Targets : The compound may bind to cellular receptors or proteins, altering their function and leading to apoptosis in cancer cells or inhibition of microbial growth.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazole derivatives induce oxidative stress in target cells, contributing to their antimicrobial and anticancer effects.

Case Studies

Recent studies have focused on synthesizing and testing various derivatives of imidazole-thiazole hybrids:

- Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing promising results that indicate structural modifications can lead to enhanced potency.

- Leishmanicidal Activity : Hybrid phthalimido-thiazoles exhibited significant activity against Leishmania species, demonstrating their potential as new therapeutic agents for leishmaniasis.

Comparison with Similar Compounds

Key Structural Features

The target compound shares core motifs with several derivatives reported in the evidence:

- Imidazole/Thiazole Hybrids: Compounds like 9c () and 4c () incorporate benzimidazole or substituted thiazole rings but differ in substituent patterns.

- Thioether-Acetamide Linkage: This functional group is prevalent in analogs such as 2c () and 9f (), which feature morpholinophenyl or methoxyphenyl groups, respectively, on their heterocyclic systems .

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight and Solubility : The target compound’s molecular weight (~441 g/mol, inferred from ) aligns with typical drug-like molecules. However, its allyl and phenyl substituents may increase hydrophobicity compared to analogs like 9f (), which has a polar methoxy group .

- In contrast, rigid substituents like the bromophenyl in 9c () may improve target affinity but reduce metabolic stability .

Q & A

Q. What are the common synthetic routes for 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution. For example, Method D involves reacting 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate. The crude product is recrystallized from ethanol to ensure purity . Alternative routes include coupling thiol-containing intermediates with acyl halides in dry pyridine, followed by extraction and recrystallization .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Spectroscopy : -NMR and -NMR to confirm molecular structure (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) .

- Elemental Analysis : Comparing experimental vs. calculated C/H/N/S percentages to verify purity (<0.3% deviation) .

- Melting Point : Consistency with literature values (e.g., 180–185°C) to confirm identity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Variables include:

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while glacial acetic acid aids in reflux-based syntheses .

- Catalyst : Potassium carbonate facilitates thiol-acetamide coupling, with molar ratios (1:1.1 thiol:acyl halide) minimizing side products .

- Temperature : Controlled heating (70–80°C) balances reaction rate and decomposition .

Q. How can discrepancies in spectroscopic data be resolved?

Discrepancies in NMR or IR spectra may arise from tautomerism or residual solvents. Strategies include:

- Drying : Prolonged vacuum drying to remove solvent traces.

- 2D NMR : HSQC/HMBC to assign ambiguous peaks (e.g., distinguishing thiazole vs. imidazole protons) .

- Computational Validation : Comparing experimental data with DFT-calculated spectra .

Q. What methods are used to evaluate the compound’s biological activity?

Q. What structural insights are gained from X-ray crystallography?

Single-crystal X-ray studies reveal:

- Hydrogen Bonding : N–H⋯N and C–H⋯O interactions stabilize the crystal lattice .

- Torsional Angles : Planarity of the thiazole-imidazole core, critical for target binding .

Q. How can structure-activity relationship (SAR) studies be designed for analogs?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO, -F) on the phenyl ring to modulate electronic effects .

- Bioisosteric Replacement : Replace thiazole with oxazole or triazole to assess heterocycle impact .

- Pharmacokinetic Profiling : LogP and solubility measurements to correlate structural changes with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.